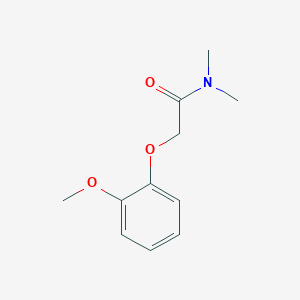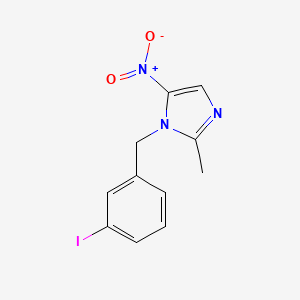
1-(4-tert-butylbenzoyl)-5,6-dimethyl-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-tert-butylbenzoyl)-5,6-dimethyl-1H-benzimidazole, commonly known as Tinopal CBS-X, is a fluorescent whitening agent used in various industries, including textiles, paper, and plastics. It is a synthetic compound that absorbs ultraviolet light and emits blue light, making the material appear brighter and whiter.
Mecanismo De Acción
Tinopal CBS-X absorbs ultraviolet light and emits blue light due to its fluorescent properties. It works by absorbing the UV light and transferring the energy to the surrounding molecules, which causes them to emit blue light. This process is known as fluorescence resonance energy transfer (FRET). Tinopal CBS-X is used as a label or probe because it can be attached to other molecules without affecting their biological or chemical properties.
Biochemical and Physiological Effects:
Tinopal CBS-X has no known biochemical or physiological effects on living organisms. It is considered to be non-toxic and non-carcinogenic. However, it is not recommended for use in food or cosmetic products due to its synthetic nature.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tinopal CBS-X has several advantages for lab experiments. It is easy to use, highly sensitive, and compatible with a wide range of biological and chemical systems. It is also stable under various conditions and can be stored for long periods without degradation. However, it has some limitations, such as its limited spectral range, which may interfere with other fluorescent probes. It is also not suitable for in vivo imaging due to its synthetic nature and potential toxicity.
Direcciones Futuras
There are several future directions related to Tinopal CBS-X. One area of research is to develop new fluorescent probes with improved properties, such as increased sensitivity, wider spectral range, and reduced toxicity. Another area of research is to explore the potential applications of Tinopal CBS-X in new fields, such as medicine, biotechnology, and nanotechnology. Finally, there is a need to study the environmental impact of Tinopal CBS-X and develop new methods for its detection and removal from water and soil samples.
Conclusion:
In conclusion, Tinopal CBS-X is a synthetic compound with fluorescent properties that is widely used in various industries and scientific research. It is synthesized by reacting 4-tert-butylbenzoyl chloride with 5,6-dimethyl-1H-benzimidazole in the presence of a base. It is used as a fluorescent probe to study various biological and chemical processes, and it has no known biochemical or physiological effects on living organisms. Tinopal CBS-X has several advantages and limitations for lab experiments, and there are several future directions related to its development and application.
Métodos De Síntesis
Tinopal CBS-X is synthesized by reacting 4-tert-butylbenzoyl chloride with 5,6-dimethyl-1H-benzimidazole in the presence of a base such as sodium hydroxide. The reaction yields a white crystalline solid that is purified by recrystallization or column chromatography. The purity and yield of the product can be determined by various analytical techniques such as HPLC, NMR, and IR spectroscopy.
Aplicaciones Científicas De Investigación
Tinopal CBS-X is widely used in scientific research as a fluorescent probe to study various biological and chemical processes. It is used to label proteins, nucleic acids, and other biomolecules for visualization and quantification. It is also used to study the binding interactions between molecules, such as enzymes and substrates, antibodies and antigens, and receptors and ligands. Tinopal CBS-X is also used in environmental monitoring to detect pollutants and contaminants in water and soil samples.
Propiedades
IUPAC Name |
(4-tert-butylphenyl)-(5,6-dimethylbenzimidazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c1-13-10-17-18(11-14(13)2)22(12-21-17)19(23)15-6-8-16(9-7-15)20(3,4)5/h6-12H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXOMFSQBFMIAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(acetyloxy)-2-[(phenylacetyl)amino]benzoic acid](/img/structure/B5873436.png)






![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-2-naphthylacetamide](/img/structure/B5873497.png)

![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5873523.png)
![4-[(4-methylbenzyl)amino]phenol](/img/structure/B5873535.png)
![6-{[(5-chloro-1,3-benzoxazol-2-yl)thio]methyl}-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B5873550.png)
![N-[5-(2-cyclohexylethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5873557.png)
